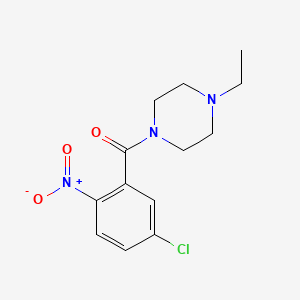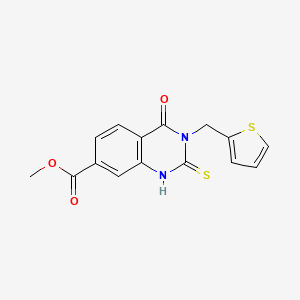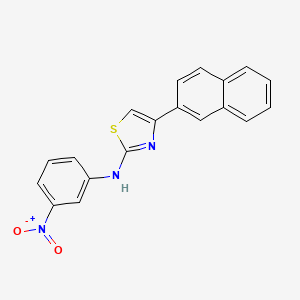![molecular formula C11H16N2O3S B5851779 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as EMSG, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. It belongs to the class of sulfonylurea compounds, which are commonly used in the treatment of type 2 diabetes. EMSG has shown promising results in various scientific research studies, and its synthesis method is relatively simple.
Mecanismo De Acción
The mechanism of action of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is not fully understood, but it is believed to act by modulating the activity of ion channels in the cell membrane. It has been shown to block the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition of sodium channels is believed to be responsible for the analgesic and anticonvulsant properties of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
Biochemical and Physiological Effects:
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory diseases. N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been shown to reduce seizures in animal models of epilepsy. Additionally, N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have neuroprotective effects, protecting neurons from damage caused by various insults such as oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for use in lab experiments. Its synthesis method is relatively simple and efficient, making it easy to obtain in large quantities. N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is also stable and can be stored for long periods without degradation. However, there are some limitations to the use of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in vivo and to elucidate its mechanism of action in cancer cells. Another area of interest is the development of derivatives of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide with improved pharmacokinetic properties. These derivatives could potentially be used as drugs for the treatment of various diseases and conditions. Finally, further studies are needed to fully understand the mechanism of action of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and its potential off-target effects.
Métodos De Síntesis
The synthesis of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the reaction of N-ethylglycine with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then treated with methylmagnesium bromide to obtain N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in high yield. This synthesis method has been optimized and improved over the years, making it a reliable and efficient process for producing N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
Aplicaciones Científicas De Investigación
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various diseases and conditions. N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-13(8-11(12)14)17(15,16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNUBXRUKRAYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)

![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)





![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)

![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)

